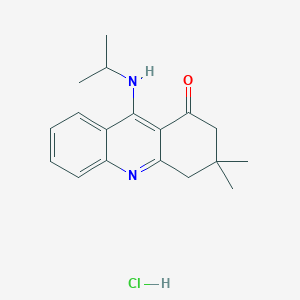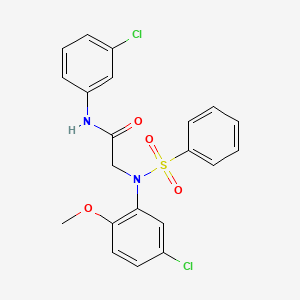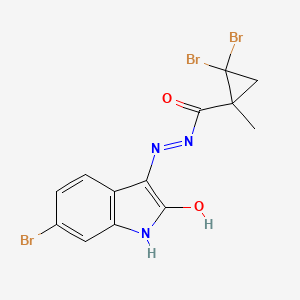
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as IDRA-21, is a potent nootropic drug that belongs to the class of ampakines. It is a synthetic compound that was first developed in the 1990s by researchers at the University of California, Irvine. IDRA-21 is known to enhance cognitive function and improve memory retention, making it a popular research topic in the field of neuroscience.
Mecanismo De Acción
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively targeting and modulating AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons and are critical for learning and memory. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic connections between neurons. This, in turn, leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter that is critical for learning and memory. It has also been shown to increase the density of AMPA receptors in the brain, leading to improved synaptic plasticity and enhanced cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective modulator of AMPA receptors, making it an ideal tool for studying the role of these receptors in cognitive function. However, 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a relatively short half-life, which can make it difficult to use in certain experiments. It is also a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
Direcciones Futuras
There are a number of potential future directions for research on 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the potential use of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators. Additionally, there is interest in studying the long-term effects of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride use and its potential for abuse.
Métodos De Síntesis
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with isopropylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with hydrochloric acid to produce 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function in healthy individuals. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve memory retention and increase learning ability in animal studies.
Propiedades
IUPAC Name |
3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAPKYLYWMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045030.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)